N-Phenyl-4-biphenylamine
Overview
Description
N-Phenyl-4-biphenylamine is an organic compound with the molecular formula C18H15N. It is also known by other names such as 4-Anilinobiphenyl and 4-Phenyldiphenylamine. This compound is characterized by its off-white to light brown solid form and is slightly soluble in solvents like dimethyl sulfoxide and methanol . It is primarily used as a reagent in the preparation of heterocyclic compounds for organic electrical devices .
Mechanism of Action
Target of Action
N-Phenyl-4-biphenylamine is a complex organic compound with the molecular formula C18H15N The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that the compound is a useful reagent for the preparation of heterocyclic compounds for organic electrical devices . .
Biochemical Analysis
Biochemical Properties
N-Phenyl-4-biphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For instance, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . This inhibition can lead to an accumulation of unmetabolized substances, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies, likely due to its interaction with liver enzymes and the subsequent accumulation of toxic metabolites . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable physiological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into various intermediates, which can then enter different metabolic pathways. These interactions can affect metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-4-biphenylamine can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-4-biphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
N-Phenyl-4-biphenylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and organic semiconductors.
Biology: Research studies utilize this compound to investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: this compound is employed in the production of organic electrical devices and materials science
Comparison with Similar Compounds
- 4-Anilinobiphenyl
- 4-Phenyldiphenylamine
- N-Phenylbiphenyl-4-amine
Comparison: N-Phenyl-4-biphenylamine is unique due to its specific structural arrangement, which imparts distinct electronic properties. Compared to similar compounds, it offers better performance in organic semiconductor applications and exhibits unique reactivity patterns in chemical reactions .
Properties
IUPAC Name |
N,4-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNUPJXMDOFFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517752 | |
Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32228-99-2 | |
Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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